Cas no 201741-21-1 (tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate)

Tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine group and a hydroxyethoxy side chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its key advantages include structural versatility, enabling further functionalization, and stability under typical reaction conditions. The hydroxyethoxy moiety enhances solubility in polar solvents, facilitating its use in diverse synthetic applications. The tert-butyl carbamate (Boc) group offers selective deprotection, making it valuable in multi-step synthesis. This compound is well-suited for researchers requiring precise control over molecular architecture in complex synthetic pathways.
tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate structure
201741-21-1 structure
Product Name:tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate
CAS No:201741-21-1
MF:C14H21NO4
MW:267.32084441185
CID:3406057
PubChem ID:15429163
Update Time:2025-05-24

tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • CARBAMIC ACID, [4-(2-HYDROXYETHOXY)-2-METHYLPHENYL]-, 1,1-DIMETHYLETHYL ESTER
    • Carbamic acid, [4-(2-hydroxyethoxy)-2-methylphenyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate
    • tert-butyl N-[4-(2-hydroxyethoxy)-2-methylphenyl]carbamate
    • 201741-21-1
    • SCHEMBL7443547
    • EN300-26665580
    • Inchi: 1S/C14H21NO4/c1-10-9-11(18-8-7-16)5-6-12(10)15-13(17)19-14(2,3)4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
    • InChI Key: VEHJZBLWKJVIAN-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=CC=C(OCCO)C=C1C

Computed Properties

  • Exact Mass: 267.14705815Da
  • Monoisotopic Mass: 267.14705815Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.8Ų

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Additional information on tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate

tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate, identified by the CAS number 201741-21-1, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its versatile applications in various industries, including pharmaceuticals, agrochemicals, and materials science. Its unique structure and functional groups make it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate consists of a phenyl ring substituted with a tert-butyl group and a hydroxyethoxy group. The phenyl ring is further modified with a methyl group at the 2-position, enhancing its stability and reactivity. The hydroxyethoxy group introduces hydrophilic properties, making this compound suitable for applications requiring both lipophilic and hydrophilic interactions.

Recent studies have highlighted the importance of this compound in the development of advanced materials. For instance, researchers have explored its role in the synthesis of polyurethanes, where it serves as a key building block. The ability of tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate to form stable polymer networks has been extensively investigated, leading to innovative applications in coatings and adhesives.

In the pharmaceutical industry, this compound has been utilized as an intermediate in the synthesis of bioactive molecules. Its unique reactivity allows for the formation of various drug delivery systems, including nanoparticles and micelles. These systems are designed to enhance drug solubility and bioavailability, making them highly valuable in modern medicine.

The synthesis of tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.

From an environmental perspective, this compound has been studied for its biodegradability and toxicity profiles. Research indicates that it exhibits low toxicity to aquatic organisms under controlled conditions, making it a safer alternative to traditional chemicals in certain applications.

In conclusion, tert-butyl N-4-(2-hydroxyethoxy)-2-methylphenylcarbamate is a versatile and important molecule with wide-ranging applications across multiple industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, ensure its continued relevance in both academic research and industrial production.

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